

physical and chemical properties of dioctyl phthalate

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Compound of Interest		
Compound Name:	Dioctyl phthalate	
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Dioctyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (DOP), also known as di-n-octyl phthalate (DNOP), is a significant member of the phthalic acid esters family. It is a man-made organic compound primarily utilized as a plasticizer to enhance the flexibility and workability of various polymers, most notably polyvinyl chloride (PVC).[1][2] Its low volatility, high plasticizing efficiency, and good stability to heat and ultraviolet light have cemented its role in a wide array of applications, from medical devices like tubing and blood bags to industrial products such as cables, flooring, and adhesives.[3][4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of **dioctyl phthalate**, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and analytical workflows.

Physical Properties of Dioctyl Phthalate

Dioctyl phthalate is a clear, colorless, and viscous oily liquid with a mild odor.[1][6] It is practically insoluble in water but is soluble in many organic solvents, including ethanol, ether, and mineral oil.[2][3]

Table 1: General and Physical Properties of Dioctyl Phthalate



Property	Value	References
Molecular Formula	C24H38O4	[1]
Molecular Weight	390.56 g/mol	[7]
CAS Number	117-84-0	[3]
Appearance	Clear, colorless, oily liquid	[1][6]
Odor	Mild, characteristic	[1]
Density	0.980 - 0.986 g/cm3 at 20 °C	[2][3][8]
Melting Point	-50 °C to -25 °C	[6][7][9]
Boiling Point	384 - 386 °C at 760 mmHg	[7][8][10]
Flash Point	201 - 219 °C (Open Cup)	[11]
Autoignition Temperature	382 - 390 °C	[6][7]
Vapor Pressure	1 Pa at 20 °C; 0.02 Pa at 25°C	[3]
Vapor Density	13.5 - 16 (air = 1)	[6][7]
Refractive Index	1.485 at 20 °C	[1]
Viscosity	39 mPa.s at 20 °C	[1]
Solubility in Water	Practically insoluble (0.005 - 0.1 g/L)	[3][7][10]
Log Kow (Octanol-Water Partition Coefficient)	8.10	[1]

Chemical Properties of Dioctyl Phthalate

Dioctyl phthalate is a stable compound under normal conditions.[7] It is resistant to hydrolysis at neutral pH and the activity of air oxygen.[3] However, it can undergo hydrolysis under acidic or alkaline conditions.

Table 2: Chemical Reactivity and Stability of **Dioctyl Phthalate**



Property	Description	References
Stability	Stable at room temperature and under normal conditions.	[7]
Hydrolysis	Resistant to hydrolysis at neutral pH. A base-catalyzed second-order hydrolysis rate constant has been estimated at 0.029 L/mole-sec, corresponding to a half-life of 7.7 years at pH 7 and 280 days at pH 8.	[1][3]
Decomposition	When heated to decomposition, it can emit acrid smoke and irritating fumes, forming carbon oxides.	[6][7]
Incompatibilities	Incompatible with nitrates, strong oxidizing agents, strong alkali, and strong acids.	[7]
UV Absorption	Has a strong UV absorption band at 274.5 nm, which extends beyond 290 nm, suggesting potential for direct photolysis by sunlight.	[1]

Experimental Protocols

Accurate determination of the physical and chemical properties of **dioctyl phthalate** is crucial for its application and safety assessment. The following sections detail the methodologies for measuring some of its key properties.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.



Methodology: A common method for determining the melting point of an organic solid is using a capillary tube in a melting point apparatus.

- Sample Preparation: A small amount of the solid dioctyl phthalate is introduced into a glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a
 heated block or an oil bath. The capillary is positioned adjacent to a thermometer.
- Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute, especially near the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears is recorded as the
 beginning of the melting range. The temperature at which the entire sample becomes a clear
 liquid is recorded as the end of the melting range. For pure compounds, this range is
 typically narrow.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The OECD Guideline 103 describes several methods for its determination. One common method is the Siwoloboff method.

Methodology (Siwoloboff Method):

- Sample Preparation: A small amount of liquid dioctyl phthalate is placed in a test tube. A
 capillary tube, sealed at the upper end, is inverted and placed inside the test tube.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath.
- Heating: The bath is heated, and the temperature is monitored. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.
- Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid begins to enter the capillary tube.



Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup tester is a common apparatus for this measurement, as described in ASTM D93.

Methodology:

- Sample Preparation: A specified volume of **dioctyl phthalate** is placed in the test cup of the Pensky-Martens apparatus.
- Apparatus Setup: The lid, which contains an ignition source (a small flame or an electric igniter) and a stirrer, is secured on the cup.
- Heating: The sample is heated at a slow, constant rate while being stirred.
- Testing for Flash: At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.
- Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Water Solubility Determination (ASTM E1148)

The water solubility of a compound is the maximum amount of that compound that can dissolve in a given amount of water at a specific temperature. ASTM E1148 provides methods for measuring the aqueous solubility of organic compounds. For a sparingly soluble substance like DOP, the generator column method is suitable.

Methodology (Generator Column Method):

- Column Preparation: A solid support material (e.g., glass beads or chromatographic packing)
 is coated with an excess of dioctyl phthalate. This coated support is packed into a column.
- Elution: Water is pumped through the generator column at a constant, slow flow rate. This allows the water to become saturated with **dioctyl phthalate** without forming a dispersion.



- Analysis: The concentration of dioctyl phthalate in the water eluting from the column is
 determined using a suitable analytical technique, such as gas chromatography (GC) or highperformance liquid chromatography (HPLC).
- Equilibrium Confirmation: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.

Octanol-Water Partition Coefficient (Log Kow) Determination (Slow-Stirring Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The slow-stirring method is designed for hydrophobic substances to avoid the formation of microemulsions that can interfere with the measurement.

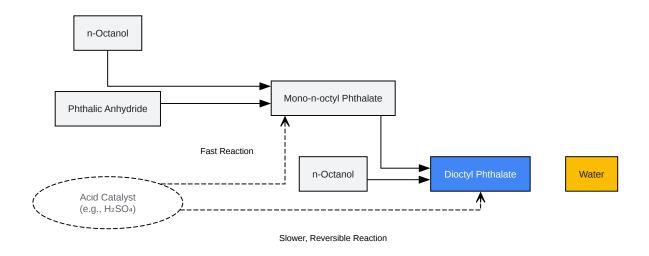
Methodology:

- System Preparation: A known volume of n-octanol and water are placed in a thermostated vessel. A small amount of **dioctyl phthalate** is dissolved in the n-octanol phase.
- Equilibration: The two phases are stirred slowly for a prolonged period (days to weeks) to allow the **dioctyl phthalate** to partition between the two phases and reach equilibrium. The slow stirring speed is crucial to prevent the formation of an emulsion.
- Sampling: After equilibrium is reached, stirring is stopped, and the two phases are allowed to separate completely. Samples are carefully taken from both the n-octanol and water phases.
- Analysis: The concentration of dioctyl phthalate in each phase is determined using an appropriate analytical method (e.g., GC-MS).
- Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Visualizations: Pathways and Workflows Synthesis of Dioctyl Phthalate



Dioctyl phthalate is commercially produced by the esterification of phthalic anhydride with noctanol. The reaction typically proceeds in two steps and is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.



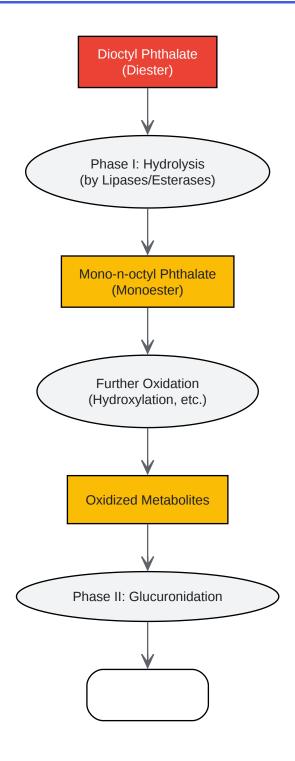
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Caption: Synthesis pathway of **Dioctyl Phthalate** via esterification.

General Metabolic Pathway of Phthalates in Humans

In humans, phthalates like **dioctyl phthalate** are metabolized in a multi-step process. The initial step involves hydrolysis to its monoester, which is then further metabolized through oxidation and can be excreted as a glucuronide conjugate.





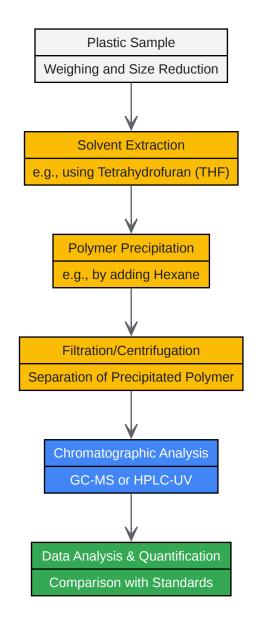
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Caption: General metabolic pathway of phthalates in the human body.

Analytical Workflow for Dioctyl Phthalate in Plastics

The determination of **dioctyl phthalate** in plastic matrices typically involves solvent extraction followed by chromatographic analysis.





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Caption: Analytical workflow for determining DOP in plastic samples.

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